![molecular formula C13H11NO2S B14271527 Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- CAS No. 128365-79-7](/img/structure/B14271527.png)
Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- is a heterocyclic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a fused pyridine and isoindole ring system, makes it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- can be achieved through various methods. One common approach involves the intramolecular aza-Prins type reaction. This method utilizes N-acyliminium ions and amides under mild reaction conditions to form the desired isoindole framework . The reaction typically employs inexpensive reagents and is metal-free, making it an attractive option for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as using environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production methods.
化学反应分析
Types of Reactions
Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents onto the isoindole ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
科学研究应用
Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用机制
The mechanism of action of Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Pyrido[1,2-a]indoles: These compounds share a similar fused ring system but differ in the position of the nitrogen atom within the ring.
Isoindoline derivatives: These compounds have a similar isoindole core but may lack the fused pyridine ring.
Indole derivatives: Indole derivatives have a similar heterocyclic structure but differ in the specific arrangement of atoms and functional groups.
Uniqueness
Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- is unique due to its specific ring fusion and the presence of the methylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
128365-79-7 |
|---|---|
分子式 |
C13H11NO2S |
分子量 |
245.30 g/mol |
IUPAC 名称 |
1-methylsulfanyl-3,4-dihydropyrido[1,2-b]isoindole-2,6-dione |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-10(15)6-7-14-11(12)8-4-2-3-5-9(8)13(14)16/h2-5H,6-7H2,1H3 |
InChI 键 |
DACCWKVNVWJQCQ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C2C3=CC=CC=C3C(=O)N2CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
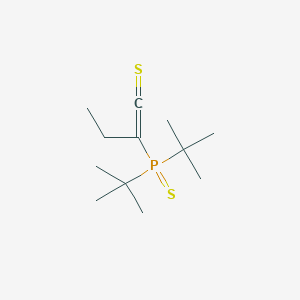
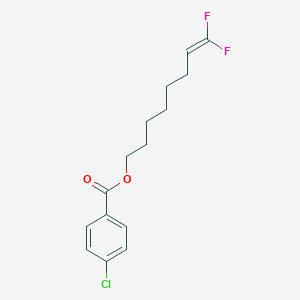
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

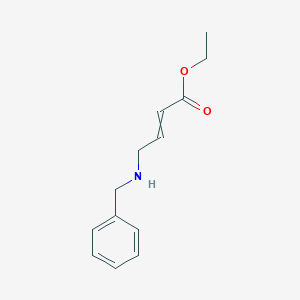
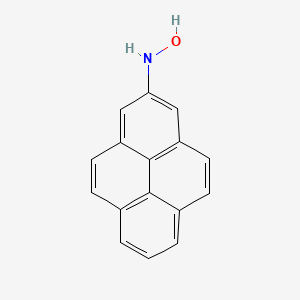
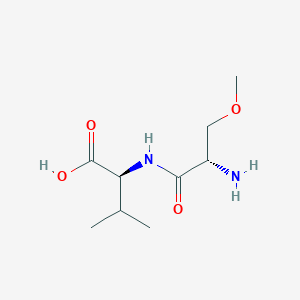
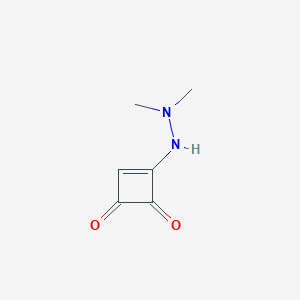
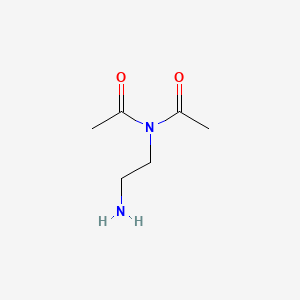
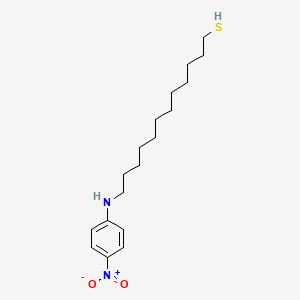
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
